4-Chlorothiophene-3-carbaldehyde
Overview
Description
4-Chlorothiophene-3-carbaldehyde is an organic compound with the molecular formula C5H3ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
4-Chlorothiophene-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of biologically active compounds. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. Additionally, this compound can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function and activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways. These interactions can result in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the formation of covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins and the nitrogen atoms in nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can further influence cellular functions and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At high doses, this compound can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation. These adverse effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase to form 4-chlorothiophene-3-carboxylic acid. Additionally, the compound can undergo conjugation reactions with glutathione, mediated by glutathione S-transferase, leading to the formation of glutathione conjugates. These metabolic transformations can influence the compound’s bioavailability and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, the compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution within different cellular compartments. These interactions can affect the compound’s localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to the cytoplasm, where it interacts with metabolic enzymes and other biomolecules. Additionally, it may be targeted to specific organelles, such as the mitochondria, where it can influence mitochondrial function and energy metabolism. Post-translational modifications and targeting signals can further direct the compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiophene-3-carbaldehyde typically involves the halogenation of thiophene derivatives followed by formylation. One common method is the halogen dance reaction, where halogenated thiophenes are treated with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be formylated to produce this compound.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products:
Oxidation: 4-Chlorothiophene-3-carboxylic acid.
Reduction: 4-Chlorothiophene-3-methanol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
4-Chlorothiophene-3-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Bromo-2-chlorothiophene: Another halogenated thiophene derivative used in similar applications.
4-Chlorothiophene-2-carbaldehyde: A positional isomer with different reactivity and applications.
Uniqueness: 4-Chlorothiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and advanced materials .
Properties
IUPAC Name |
4-chlorothiophene-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClOS/c6-5-3-8-2-4(5)1-7/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDGWCVDBWFTMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297885 | |
Record name | 4-Chloro-3-thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36155-89-2 | |
Record name | 4-Chloro-3-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36155-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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